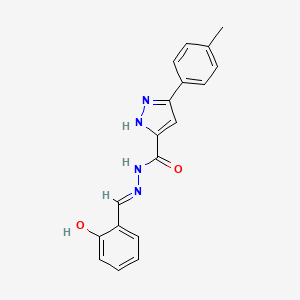![molecular formula C20H34N2O B6063902 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol, also known as JB-93182, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of compounds known as beta-adrenergic receptor blockers, which are commonly used in the treatment of cardiovascular diseases. In
作用機序
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the heart rate, blood pressure, and other physiological functions. By blocking these receptors, this compound can reduce the workload on the heart and lower blood pressure. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Reduction in heart rate and blood pressure
2. Inhibition of tumor cell growth
3. Neuroprotective effects
4. Anti-inflammatory and antioxidant properties
実験室実験の利点と制限
One of the advantages of using 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol in lab experiments is its specificity for beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several areas where further research on 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol is warranted. Some of the future directions for this compound include:
1. Investigating its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Studying its anti-tumor properties and exploring its potential as a cancer treatment.
3. Investigating its neuroprotective effects and potential use in the treatment of neurological disorders such as Parkinson's disease.
4. Further exploring its anti-inflammatory and antioxidant properties and their potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Its mechanism of action involves blocking beta-adrenergic receptors and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research on this compound is warranted to explore its potential in various therapeutic applications.
合成法
The synthesis of 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol involves the reaction of 1-benzyl-4-piperidone with 2-methyl-2-heptanol in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired compound as a white crystalline solid with a melting point of 194-196°C.
科学的研究の応用
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol has been studied extensively for its potential therapeutic applications. Some of the areas where this compound has shown promise include:
1. Cardiovascular diseases: this compound has been shown to be an effective beta-adrenergic receptor blocker, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Cancer: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro.
3. Neurological disorders: this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
6-[(1-benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-17(8-7-13-20(2,3)23)21-19-11-14-22(15-12-19)16-18-9-5-4-6-10-18/h4-6,9-10,17,19,21,23H,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXPYFBSTADPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{6-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6063819.png)
![1-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6063834.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6063865.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)
![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)